Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves combining allyl 1-aminomethyl-1-cyclohexane acetate with a polar organic solvent, chloroethyl chloroformate, and an amine base or an inorganic base such as carbonate or bicarbonate. This reaction mixture is then treated with isobutyric acid to yield the desired product . The product can be further purified and converted to gabapentin enacarbil .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to its anticonvulsant properties.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to enhance the synthesis and turnover of gamma-aminobutyric acid (GABA) in select brain areas, which may contribute to its anticonvulsant effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A structural analogue of gamma-aminobutyric acid (GABA) used as an anticonvulsant.
Pregabalin: Another GABA analogue used to treat epilepsy and neuropathic pain.
Vigabatrin: An antiepileptic drug that inhibits the breakdown of GABA.
Uniqueness
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride is unique due to its specific chemical structure, which allows for greater liposolubility and brain penetration compared to other GABA analogues. This property may enhance its efficacy in treating neurological disorders .
Properties
Molecular Formula |
C12H22ClNO2 |
---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-8-15-11(14)9-12(10-13)6-4-3-5-7-12;/h2H,1,3-10,13H2;1H |
InChI Key |
VVPFNAQHSGOWPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1(CCCCC1)CN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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